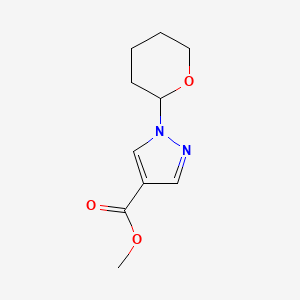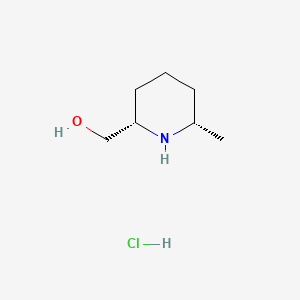
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, an amino group, and a cyclopropanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl compound. One common method is the trifluoromethylation of aniline derivatives using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The resulting trifluoromethylated aniline is then subjected to further reactions to introduce the cyclopropanol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme assays.
Medicine: Its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) is being explored, especially in the development of new drugs.
Industry: The compound's unique properties make it suitable for use in materials science and the development of advanced materials.
Mecanismo De Acción
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol can be compared with other similar compounds, such as 1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropanol and 1-(Amino(2-(trifluoromethyl)phenyl)methyl)cyclopropanol. These compounds share structural similarities but differ in the position of the trifluoromethyl group on the phenyl ring, which can lead to variations in their chemical properties and biological activities.
Comparación Con Compuestos Similares
1-(Amino(4-(trifluoromethyl)phenyl)methyl)cyclopropanol
1-(Amino(2-(trifluoromethyl)phenyl)methyl)cyclopropanol
1-(Amino(3-(trifluoromethyl)phenyl)methyl)cyclopropanol
Propiedades
Fórmula molecular |
C11H12F3NO |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
1-[amino-[3-(trifluoromethyl)phenyl]methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-3-1-2-7(6-8)9(15)10(16)4-5-10/h1-3,6,9,16H,4-5,15H2 |
Clave InChI |
OXBORGGJNHKODR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(C2=CC(=CC=C2)C(F)(F)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15360522.png)
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15360526.png)

![N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B15360539.png)









